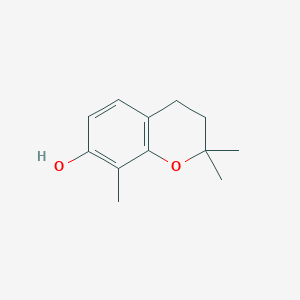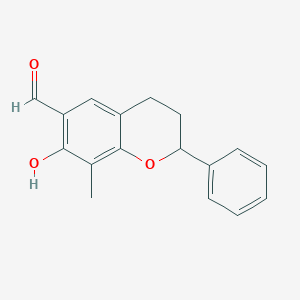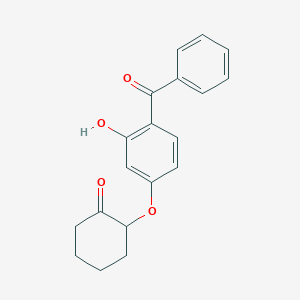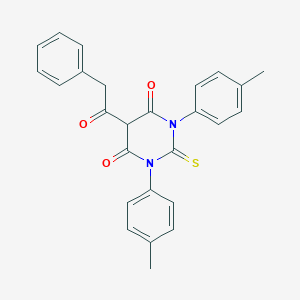![molecular formula C26H30ClN3O2S B284021 N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "CMPD101" and is categorized as a small-molecule inhibitor of the protein kinase CK1δ.
Mechanism of Action
The mechanism of action of CMPD101 involves the inhibition of CK1δ activity, which leads to the disruption of various cellular processes. CK1δ is known to regulate the activity of various proteins such as p53, β-catenin, and NF-κB, which are involved in cell division, cell survival, and inflammation. Inhibition of CK1δ activity by CMPD101 leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects
CMPD101 has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, CMPD101 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPD101 is that it is a small-molecule inhibitor, which makes it easier to study in laboratory experiments. The compound is also highly selective for CK1δ, which reduces the risk of off-target effects. However, one of the main limitations of CMPD101 is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CMPD101. One potential direction is to investigate the potential use of CMPD101 in combination with other cancer treatments such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of CMPD101 in the treatment of other diseases such as Huntington's disease and ALS. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of CMPD101 to improve its efficacy and reduce its toxicity.
In conclusion, CMPD101 is a promising compound that has potential applications in the treatment of various diseases. The compound's ability to selectively inhibit CK1δ activity makes it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
CMPD101 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of a thienylboronic acid, which is reacted with an aryl chloride to form a thienylaryl compound. The thienylaryl compound is then reacted with an ethyl piperazine and a piperazine derivative to form the final product, CMPD101.
Scientific Research Applications
CMPD101 has been studied extensively for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of CK1δ, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell division, gene expression, and DNA damage repair.
properties
Molecular Formula |
C26H30ClN3O2S |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32) |
InChI Key |
LUOSUDHJAGZQKT-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)



![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)



![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)